2-Chloro-3-ethoxy-1,4-difluorobenzene

Catalog No.
S3135806
CAS No.
1807166-60-4
M.F
C8H7ClF2O
M. Wt
192.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-ethoxy-1,4-difluorobenzene

CAS Number

1807166-60-4

Product Name

2-Chloro-3-ethoxy-1,4-difluorobenzene

IUPAC Name

2-chloro-3-ethoxy-1,4-difluorobenzene

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59

InChI

InChI=1S/C8H7ClF2O/c1-2-12-8-6(11)4-3-5(10)7(8)9/h3-4H,2H2,1H3

InChI Key

IUSRITBYIKOGTH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1Cl)F)F

solubility

not available

Antibacterial and Antioxidant Applications in Chemistry

Scientific Field: Medicinal Chemistry Application Summary: This compound is used as a precursor in synthesizing novel chloroquinoline analogs with potential antibacterial and antioxidant activities . Methods of Application:

    Synthesis: Utilizing Vilsmeier–Haack reaction and aromatic nucleophilic substitution.

    Transformation: Carbaldehyde functional group is converted into nitriles and amides.

    Screening: Antibacterial activity is tested against various bacterial strains. :

Agrochemical and Pharmaceutical Intermediates

Scientific Field: Agrochemical and Pharmaceutical Industries Application Summary: The compound serves as an intermediate in the synthesis of active ingredients for crop protection and pharmaceuticals . Methods of Application:

    Synthesis: Employed in the formation of trifluoromethylpyridines.

    Application: Used in crop protection and pharmaceutical products. :

Electrophilic Aromatic Substitution Reactions

Scientific Field: Synthetic Chemistry Application Summary: The compound is involved in electrophilic aromatic substitution reactions to create benzene derivatives . Methods of Application:

    Mechanism: A two-step process where the electrophile forms a sigma-bond to the benzene ring, followed by deprotonation. :

Catalysis

Scientific Field: Catalysis Application Summary: Utilized in catalytic processes to synthesize various chemical compounds . Methods of Application:

    Catalytic Activity: Acts as a substrate or intermediate in catalyzed chemical reactions. :

Environmental Applications

Scientific Field: Environmental Science Application Summary: Investigated for its role in environmental remediation processes . Methods of Application:

    Remediation: Potential use in the breakdown or sequestration of environmental pollutants. :

2-Chloro-3-ethoxy-1,4-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one chlorine atom on a benzene ring, along with an ethoxy group. Its chemical formula is C9H10ClF2C_9H_{10}ClF_2 and it has a molecular weight of approximately 192.63 g/mol. The structure features a chloro substituent at the second position, an ethoxy group at the third position, and difluorination at the first and fourth positions of the benzene ring. This specific arrangement of substituents contributes to its unique physical and chemical properties.

Since specific applications or biological activity for 2-chloro-3-ethoxy-1,4-difluorobenzene haven't been documented, a mechanism of action cannot be described at this point.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might possess similar hazards to other halogenated aromatic compounds:

  • Potential health hazards: Fluorinated aromatics can be irritating to the skin, eyes, and respiratory system. Chlorine substitution might further enhance these effects.
  • Potential environmental hazards: Halogenated aromatics can be persistent in the environment. Proper disposal practices are recommended.
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of the ethoxy group can activate the ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Reduction Reactions: The difluorinated structure may undergo reduction to yield other derivatives with fewer fluorine substituents.

The synthesis of 2-chloro-3-ethoxy-1,4-difluorobenzene can be achieved through several methods:

  • Fluorination Reactions: Starting from 3-ethoxy-1,4-dichlorobenzene, fluorination can be performed using reagents such as N-fluorobenzenesulfonimide or other electrophilic fluorinating agents.
  • Chlorination and Ethoxylation: The compound can also be synthesized by chlorinating 3-ethoxy-1,4-difluorobenzene using chlorine gas or other chlorinating agents.
  • Suzuki Coupling Reaction: Utilizing boronic acids in a Suzuki coupling reaction could allow for the introduction of the ethoxy group onto a difluorobenzene framework.

2-Chloro-3-ethoxy-1,4-difluorobenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as an intermediate in the synthesis of pharmaceuticals.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use in agrochemicals due to their potential efficacy against pests and diseases.
  • Material Science: Fluorinated compounds are valued for their thermal stability and chemical resistance, making them suitable for advanced materials.

Several compounds share structural similarities with 2-chloro-3-ethoxy-1,4-difluorobenzene. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
1-Chloro-2-fluoro-4-methylbenzeneOne chlorine and one fluorineUsed in organic synthesis
2-Bromo-3-fluoroanilineBromine and fluorine on an aniline structureExhibits different reactivity
3-Ethoxy-1,4-difluorobenzeneSimilar difluorination but lacks chlorineMay have different biological activity
5-Bromo-2-chloro-3-fluorophenolContains bromine instead of ethoxyKnown for its antibacterial properties

The unique combination of two fluorine atoms along with a chloro and ethoxy group makes 2-chloro-3-ethoxy-1,4-difluorobenzene particularly interesting for research into new materials and pharmaceuticals. Its distinct reactivity profile compared to similar compounds allows it to occupy a unique niche in synthetic organic chemistry.

XLogP3

3.1

Dates

Last modified: 08-18-2023

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